molecular formula C42H77NNaO10P B8270905 Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine CAS No. 6811-55-8

Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine

Cat. No. B8270905
CAS RN: 6811-55-8
M. Wt: 810.0 g/mol
InChI Key: KPHZNDUWYZIXFY-YORIBCANSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine, also known as DOPS, is a phospholipid . It is often used in lipid mixtures with DOPC and DOPE as effective nontoxic and nonviral DNA vectors .


Molecular Structure Analysis

The molecular formula of DOPS is C42H77NO10PNa . It has a molecular weight of 810.03 . The structure of DOPS includes oleic acid at the sn-1 and sn-2 positions .


Chemical Reactions Analysis

DOPS can be used in lipid mixtures with DOPC and DOPE as effective nontoxic and nonviral DNA vectors . It has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure and in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets .


Physical And Chemical Properties Analysis

DOPS is an excellent substitute for the naturally occurring Brain PS. It has similar physical properties and is more stable to oxidation . It is insoluble in ethanol and DMSO, but soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .

Future Directions

DOPS has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies . It has also been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure and in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets . These applications suggest potential future directions for research and development involving DOPS.

properties

CAS RN

6811-55-8

Molecular Formula

C42H77NNaO10P

Molecular Weight

810.0 g/mol

IUPAC Name

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate

InChI

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1

InChI Key

KPHZNDUWYZIXFY-YORIBCANSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.